

Preliminary studies of Terbium-161 in prostate cancer models

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An In-depth Technical Guide on the Core of Preliminary Studies of **Terbium-161** in Prostate Cancer Models

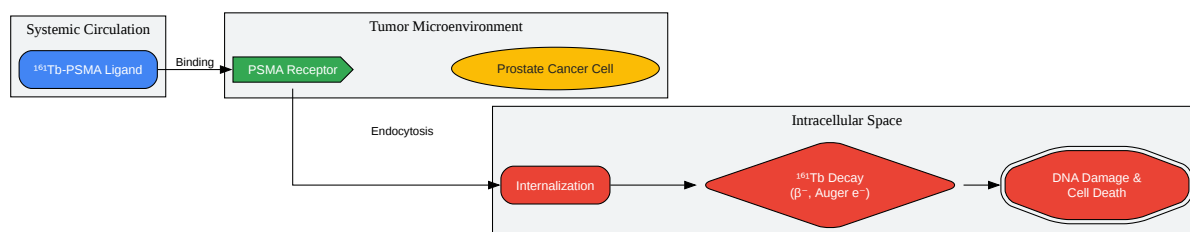
Introduction

Terbium-161 (^{161}Tb) is an emerging radionuclide for targeted cancer therapy, particularly for metastatic castration-resistant prostate cancer (mCRPC).^{[1][2][3][4][5]} Its therapeutic potential stems from a unique decay profile, which includes the emission of β^- particles, conversion electrons, and a significant number of low-energy Auger electrons.^{[1][2][3][4][5][6]} This combination is theoretically more effective for treating both larger tumors and micrometastases than radionuclides that only emit β^- particles, such as Lutetium-177 (^{177}Lu).^{[7][8]} Preclinical studies have focused on coupling ^{161}Tb with ligands targeting the prostate-specific membrane antigen (PSMA), a protein highly overexpressed on the surface of prostate cancer cells.^{[1][2][3][4][9]} This guide provides a detailed overview of the core preclinical findings, experimental methodologies, and the therapeutic rationale for using ^{161}Tb -based radioligand therapy in prostate cancer models.

Mechanism of Action and Signaling Pathway

The therapeutic strategy involves a PSMA-targeting ligand, such as PSMA-617 or PSMA-I&T, which is chelated to ^{161}Tb .^{[3][9][10]} This radiolabeled molecule is administered intravenously and circulates throughout the body. The PSMA ligand selectively binds to PSMA receptors on prostate cancer cells. Following binding, the ^{161}Tb -PSMA complex is internalized by the cell. The decay of ^{161}Tb within or near the cancer cell releases a cascade of β^- particles and Auger

electrons, which induce DNA damage and ultimately lead to cell death. The short range of Auger electrons is particularly advantageous for targeting microscopic disease.[7]



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Caption: Targeted delivery and action of ^{161}Tb -PSMA radioligand therapy.

Experimental Protocols

Radiolabeling of PSMA Ligands

A novel method for radiolabeling PSMA-617 with ^{161}Tb has been developed, optimizing parameters from existing literature.[11]

- Preparation of Reaction Mixture: To a tube containing 50 μL of ascorbic acid, 1 mL of sodium acetate buffer (labeling buffer) and 185 MBq of $^{161}\text{TbCl}_3$ are added. The pH of the reaction mixture is adjusted to 4.5.[11]
- Incubation: The mixture is incubated at 95°C for 10 minutes.[11]
- Addition of Ligand: 25 μL of PSMA-617 is added to the reaction mixture.[11]
- Final Incubation and Cooling: The final mixture is incubated at 95°C for approximately 25 minutes and then allowed to cool to room temperature.[11]

- **Quality Control:** The radiochemical yield and purity are determined using radio-thin-layer chromatography (radio-TLC) and radio-high-performance liquid chromatography (radio-HPLC).[\[11\]](#)[\[12\]](#)

In Vitro Cell Studies

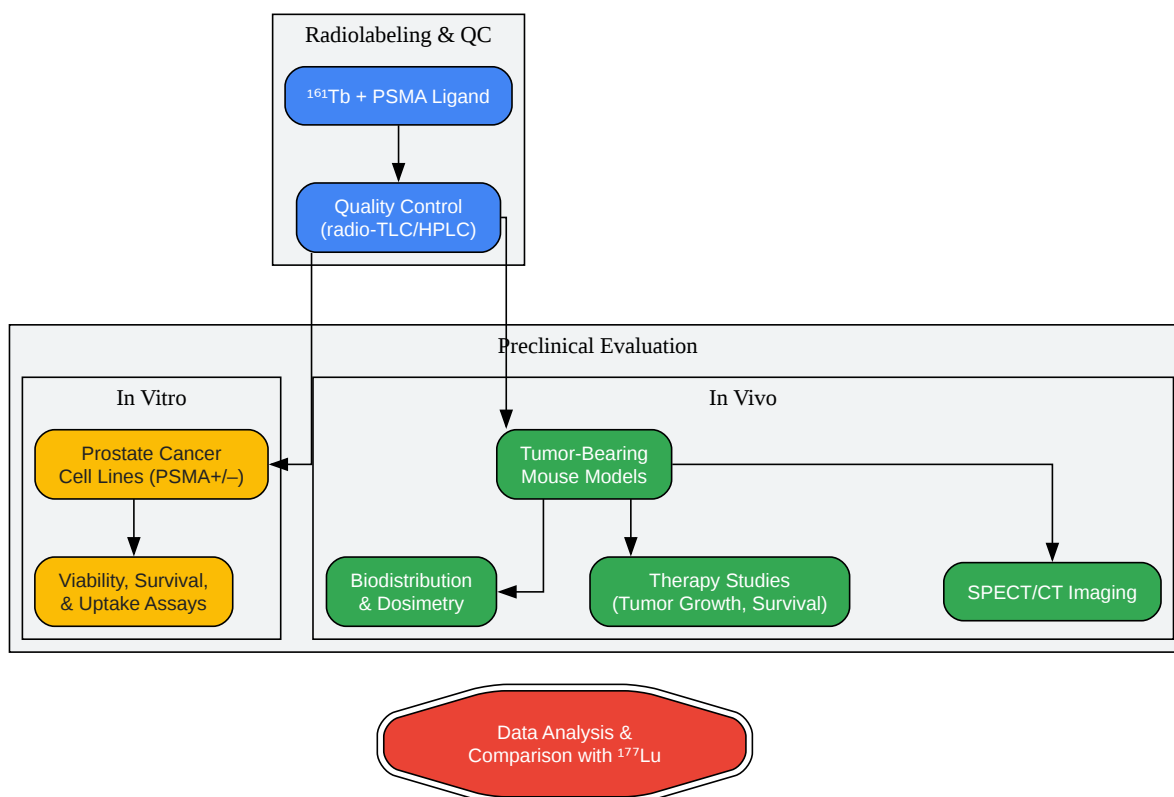
In vitro experiments are crucial for assessing the efficacy and specificity of the radioligand.

- **Cell Lines:** PSMA-positive prostate cancer cell lines (e.g., PC-3 PIP, LNCaP) and PSMA-negative cell lines (e.g., PC-3 flu) are used.[\[9\]](#)[\[11\]](#)
- **Cell Viability (MTT Assay) and Survival (Clonogenic Assay):**
 - Cells are seeded in multi-well plates.[\[11\]](#)
 - They are then exposed to varying concentrations of ^{161}Tb -PSMA-617, ^{177}Lu -PSMA-617, or control substances.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[9\]](#)[\[11\]](#)
 - After a set incubation period, cell viability is assessed using an MTT assay, and the ability of cells to form colonies is measured by a clonogenic assay.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- **Cellular Uptake Studies:**
 - Cells are seeded in 24-well plates.[\[11\]](#)
 - A medium containing ^{161}Tb -PSMA-617 (e.g., 4.625 MBq / 0.625 μg PSMA) is added to each well.[\[11\]](#)
 - At various time points (e.g., 1, 2, 4, 8, and 24 hours), the medium is removed, and the cells are washed.[\[11\]](#)
 - The radioactivity associated with the cells is measured using a gamma counter to determine uptake efficiency.[\[11\]](#)

In Vivo Animal Studies

Animal models, typically tumor-bearing mice, are used to evaluate the biodistribution, imaging potential, and therapeutic efficacy of the radioligand.

- Animal Models: Mice (e.g., athymic nude mice) are subcutaneously inoculated with PSMA-positive and/or PSMA-negative prostate cancer cells to induce tumor xenografts.[9] Studies commence when tumors reach a volume of approximately 50-200 mm³. [9]
- Biodistribution Studies:
 - Tumor-bearing mice are intravenously injected with ¹⁶¹Tb-PSMA-617 (e.g., 5.0 MBq, 1 nmol, 100 µL). [9]
 - At various time points post-injection (e.g., 1, 4, 24, 48, 96 hours), mice are sacrificed. [9]
 - Selected organs and tissues (tumor, blood, kidneys, liver, muscle, etc.) are collected, weighed, and the radioactivity is measured using a gamma counter. [9]
 - Uptake is typically expressed as a percentage of the injected activity per gram of tissue (% IA/g). [9]
- Therapy Studies:
 - Mice with established tumors are randomly assigned to treatment groups (e.g., untreated control, 5.0 MBq ¹⁶¹Tb-PSMA-617, 10 MBq ¹⁶¹Tb-PSMA-617). [1][3][4][6][9]
 - A single dose of the radioligand is administered intravenously.
 - Tumor growth, body weight, and overall health are monitored regularly. [10][12]
 - The primary endpoints are typically tumor growth inhibition and median survival. [1][3][4][6][9]
- Imaging Studies:
 - SPECT/CT imaging can be performed at different time points after injection of ¹⁶¹Tb-PSMA-617 to visualize the biodistribution of the radioligand in vivo. [10][11]



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Caption: Workflow of preclinical studies for ^{161}Tb -PSMA radioligands.

Data Presentation

In Vitro Efficacy

Preliminary studies consistently show that ^{161}Tb -PSMA-617 is more effective at reducing the viability and survival of PSMA-positive prostate cancer cells compared to ^{177}Lu -PSMA-617.[1][3][4][6][9] This enhanced effect is not observed in PSMA-negative cells, confirming the target specificity of the treatment.[9] One study found that ^{161}Tb -PSMA-617 was up to 3-fold more effective than its ^{177}Lu counterpart in vitro.[9]

Cell Line	Radioligand	Outcome	Result
PC-3 PIP (PSMA+)	^{161}Tb -PSMA-617	Cell Viability & Survival	More reduced compared to ^{177}Lu -PSMA-617[1][3][4][6][9]
PC-3 flu (PSMA-)	^{161}Tb -PSMA-617	Cell Viability & Survival	No significant difference compared to ^{177}Lu -PSMA-617[9]
LNCaP (PSMA+)	^{161}Tb -PSMA-617	Cytotoxicity	Cytotoxic effect observed[11][13]
PC-3 (PSMA-)	^{161}Tb -PSMA-617	Cytotoxicity	No cytotoxic effect observed[11][13]

In Vivo Biodistribution

Biodistribution studies in PC-3 PIP/flu tumor-bearing mice have shown that ^{161}Tb -PSMA-617 and ^{177}Lu -PSMA-617 have very similar tissue distribution profiles, indicating that the choice of radionuclide does not alter the pharmacokinetics of the PSMA-617 ligand.[1][3][4][6][9] High uptake is observed in PSMA-positive tumors, with lower accumulation in other organs except for the kidneys, which is a known site of PSMA ligand accumulation.[9][11]

Organ/Tissue	Time (post-injection)	¹⁶¹ Tb-PSMA-617 Uptake (% IA/g, Mean ± SD)
PC-3 PIP Tumor (PSMA+)	4 h	49 ± 5.5[9]
96 h	22 ± 4.3[9]	
PC-3 flu Tumor (PSMA-)	4 h	~2-3[9]
Kidneys	4 h	~20-30[9]
Blood	4 h	~2[9]
Liver	4 h	~1-2[9]
Muscle	4 h	<1[9]

In Vivo Therapeutic Efficacy

Therapy studies in mouse models have demonstrated the superiority of ¹⁶¹Tb-PSMA-617 over ¹⁷⁷Lu-PSMA-617.[1][3][4] Treatment with ¹⁶¹Tb-PSMA-617 leads to a dose-dependent inhibition of tumor growth and a significant prolongation of survival compared to both untreated controls and mice treated with ¹⁷⁷Lu-PSMA-617.[6][9][14][15]

Treatment Group	Median Survival (days)	Tumor Growth Inhibition	Notes
Untreated Control	19[1][3][4][6]	-	-
5.0 MBq ¹⁶¹ Tb-PSMA-617	36[1][3][4][6]	Activity-dependent[9]	Superior to 5.0 MBq ¹⁷⁷ Lu-PSMA-617 (median survival: 32 days)[9]
10 MBq ¹⁶¹ Tb-PSMA-617	65[1][3][4][6]	Activity-dependent[9]	In some cases, complete tumor remission was observed.[9]

Dosimetry calculations support these biological findings, indicating that ^{161}Tb results in a 1.4-fold higher energy deposition in established tumors compared to ^{177}Lu . This advantage increases to approximately 4-fold for small cell clusters, highlighting its potential for treating micrometastatic disease.[9]

Conclusion

The preliminary studies of ^{161}Tb in prostate cancer models consistently demonstrate its potential as a more effective therapeutic radionuclide than ^{177}Lu . [1][2][3][4] The superior in vitro cytotoxicity and in vivo therapeutic efficacy of ^{161}Tb -labeled PSMA ligands are attributed to the additional emission of Auger and conversion electrons. [1][3][4][6] The similar biodistribution profiles of ^{161}Tb - and ^{177}Lu -labeled PSMA-617 confirm that the targeting properties of the ligand are maintained. [1][3][4][6][9] These compelling preclinical data provide a strong rationale for the ongoing and future clinical translation of ^{161}Tb -based radioligand therapies for patients with metastatic castration-resistant prostate cancer. [1][2][3][4][6]

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